molecular formula C21H24N4O3 B11552019 (3E)-N-benzyl-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

(3E)-N-benzyl-3-(2-{[(4-ethylphenyl)amino](oxo)acetyl}hydrazinylidene)butanamide

Cat. No.: B11552019
M. Wt: 380.4 g/mol
InChI Key: SYPNIPDTBOJHKF-BUVRLJJBSA-N
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Description

(3E)-N-benzyl-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzyl group, an ethylphenyl group, and a hydrazinylidene moiety. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-N-benzyl-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)butanamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzyl Hydrazine Intermediate: This step involves the reaction of benzyl chloride with hydrazine hydrate under basic conditions to form benzyl hydrazine.

    Acylation Reaction: The benzyl hydrazine is then reacted with 4-ethylphenyl isocyanate to form the corresponding acyl hydrazine.

    Condensation Reaction: The acyl hydrazine is then condensed with 3-oxobutanamide under acidic conditions to form the final product, (3E)-N-benzyl-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)butanamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques such as recrystallization and chromatography are used to purify the compound.

Chemical Reactions Analysis

Types of Reactions

(3E)-N-benzyl-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)butanamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl and ethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(3E)-N-benzyl-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)butanamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-N-benzyl-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)butanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • (3E)-N-benzyl-3-(2-{(4-methylphenyl)aminoacetyl}hydrazinylidene)butanamide
  • (3E)-N-benzyl-3-(2-{(4-phenyl)aminoacetyl}hydrazinylidene)butanamide

Uniqueness

(3E)-N-benzyl-3-(2-{(4-ethylphenyl)aminoacetyl}hydrazinylidene)butanamide is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.

Properties

Molecular Formula

C21H24N4O3

Molecular Weight

380.4 g/mol

IUPAC Name

N'-[(E)-[4-(benzylamino)-4-oxobutan-2-ylidene]amino]-N-(4-ethylphenyl)oxamide

InChI

InChI=1S/C21H24N4O3/c1-3-16-9-11-18(12-10-16)23-20(27)21(28)25-24-15(2)13-19(26)22-14-17-7-5-4-6-8-17/h4-12H,3,13-14H2,1-2H3,(H,22,26)(H,23,27)(H,25,28)/b24-15+

InChI Key

SYPNIPDTBOJHKF-BUVRLJJBSA-N

Isomeric SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)N/N=C(\C)/CC(=O)NCC2=CC=CC=C2

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(=O)NN=C(C)CC(=O)NCC2=CC=CC=C2

Origin of Product

United States

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